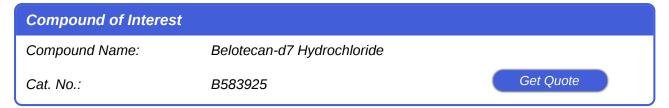


Belotecan-d7 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 1346598-22-8

This technical guide provides an in-depth overview of **Belotecan-d7 Hydrochloride**, a deuterated analog of the topoisomerase I inhibitor, Belotecan. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its core properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

Belotecan is a semi-synthetic camptothecin analog with demonstrated anti-tumor activity.[1][2] **Belotecan-d7 hydrochloride** is the deuterated form of Belotecan hydrochloride, often used as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[3]

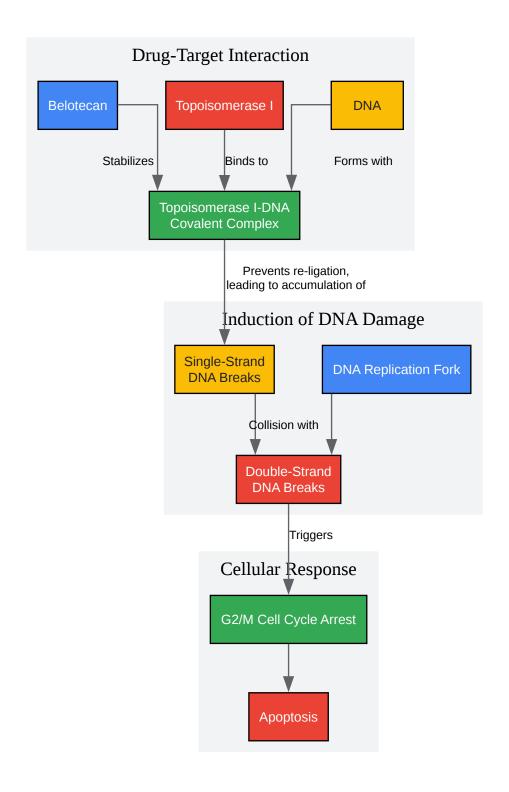


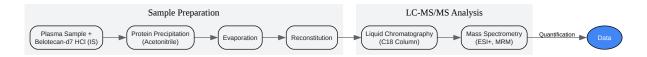
Property	Value	Reference
Chemical Name	(4S)-4-Ethyl-4-hydroxy-11-[2- [(1-methylethyl- d7)amino]ethyl]-1H- pyrano[3',4':6,7]indolizino[1,2- b]quinoline-3,14(4H,12H)- dione Hydrochloride	[1]
CAS Number	1346598-22-8	[1]
Molecular Formula	C25H21D7CIN3O4	
Molecular Weight	477.0 g/mol	
Unlabeled CAS	213819-48-8 (Belotecan)	_
Mechanism of Action	Topoisomerase I Inhibitor	_

Mechanism of Action: Topoisomerase I Inhibition

Belotecan exerts its cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme in DNA replication and transcription. Topoisomerase I relieves torsional strain in DNA by inducing transient single-strand breaks. Belotecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks. This leads to an accumulation of single-strand breaks, which, upon encountering the DNA replication machinery, are converted into lethal double-stranded DNA breaks. The resulting DNA damage triggers cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.









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- To cite this document: BenchChem. [Belotecan-d7 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b583925#cas-number-for-belotecan-d7-hydrochloride]

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